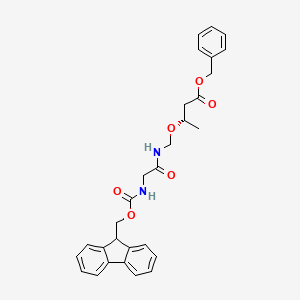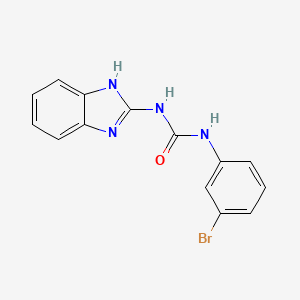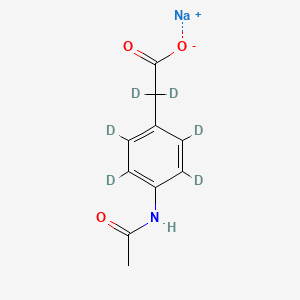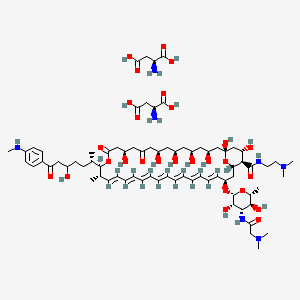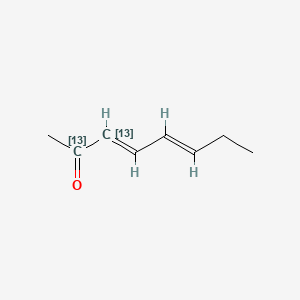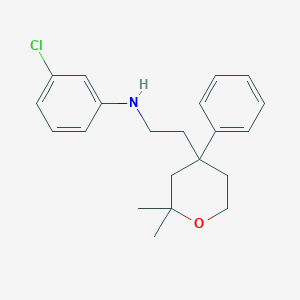
Ile-AMS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoleucyl-adenylate sulfamate (Ile-AMS) is a synthetic analogue of isoleucyl-adenylate (Ile-AMP). It is known for its potent inhibitory effects on isoleucyl-tRNA synthetases (IleRSs) across various biological kingdoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ile-AMS involves the reaction of isoleucine with adenosine triphosphate (ATP) to form isoleucyl-adenylate (Ile-AMP), which is then converted to this compound through sulfamation. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the conversion .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves precise measurements and conditions to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ile-AMS primarily undergoes substitution reactions due to its structure. It can interact with various nucleophiles, leading to the formation of different products. The compound is also known to inhibit enzymatic reactions involving isoleucyl-tRNA synthetases .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophiles used. For example, reactions with amines can lead to the formation of amide derivatives, while reactions with thiols can produce thioether derivatives .
Applications De Recherche Scientifique
Ile-AMS has a wide range of applications in scientific research:
Mécanisme D'action
Ile-AMS exerts its effects by mimicking the natural substrate of isoleucyl-tRNA synthetases, isoleucyl-adenylate (Ile-AMP). It binds to the active site of the enzyme, preventing the attachment of isoleucine to its corresponding tRNA. This inhibition disrupts protein synthesis, leading to the death of the target organism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoleucyl-adenylate (Ile-AMP): The natural substrate of isoleucyl-tRNA synthetases.
Mupirocin: An antibiotic that inhibits bacterial isoleucyl-tRNA synthetases but not eukaryotic enzymes.
Uniqueness
Ile-AMS is unique in its ability to inhibit isoleucyl-tRNA synthetases across different biological kingdoms, making it a valuable tool in research and potential therapeutic applications. Unlike mupirocin, which is selective for bacterial enzymes, this compound has a broader range of activity .
Propriétés
Formule moléculaire |
C16H26N8O6S |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-N-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-3-methylpentanamide |
InChI |
InChI=1S/C16H26N8O6S/c1-3-7(2)9(17)15(27)23-31(28,29)22-4-8-11(25)12(26)16(30-8)24-6-21-10-13(18)19-5-20-14(10)24/h5-9,11-12,16,22,25-26H,3-4,17H2,1-2H3,(H,23,27)(H2,18,19,20)/t7-,8+,9-,11?,12-,16+/m0/s1 |
Clé InChI |
XVTRBLLRODNOJV-XNMRULDQSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)NC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NS(=O)(=O)NCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


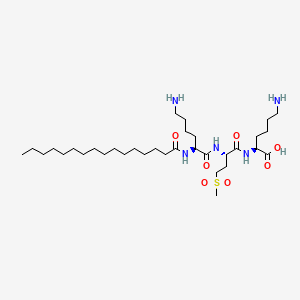

![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)

